Biotin-VAD-FMK

Übersicht

Beschreibung

Biotin-Valin-Alanin-Aspartat-Fluormethylketon (Biotin-VAD-FMK) ist ein zellgängiger, irreversibler Biotin-markierter Pan-Caspase-Inhibitor. Es wird in der biochemischen Forschung häufig verwendet, um aktive Caspasen in Zelllysaten zu identifizieren. Caspasen sind eine Familie von Proteaseenzymen, die eine wesentliche Rolle beim programmierten Zelltod (Apoptose) und bei Entzündungen spielen .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Apoptosis Research

- Mechanism Studies : Biotin-VAD-FMK is extensively used to study apoptotic pathways by inhibiting caspase activity in cell culture systems. This inhibition allows researchers to dissect the roles of specific caspases in apoptosis and related cellular processes .

- Cell Culture Experiments : In vitro studies have demonstrated that this compound effectively inhibits TNFα-mediated apoptosis with an IC50 value of approximately 0.7 μM.

-

Cell Signaling

- Caspase Activation : The compound is utilized to identify active caspases in various biological samples. By labeling active caspases, researchers can investigate their involvement in signaling pathways related to cell survival and death .

- Immunological Studies : this compound has shown immunosuppressive properties, inhibiting T cell proliferation when added to T cell cultures.

-

Biochemical Research

- Affinity Labeling : The ability of this compound to bind covalently to caspases enables its use in affinity labeling experiments, allowing for the identification and characterization of caspase substrates .

- Histochemical Analysis : As a methylated derivative, this compound enhances cell membrane permeability, making it suitable for histochemical studies of protease activity within cells .

-

Disease Models

- Cancer Research : The compound is employed in cancer studies to understand the role of apoptosis in tumor progression and response to therapy. By inhibiting caspases, researchers can assess how cancer cells evade programmed cell death .

- Neurodegenerative Diseases : Investigations into neurodegenerative conditions often utilize this compound to explore the apoptotic mechanisms involved in neuronal cell death .

Case Studies

-

Caspase Activity in Cancer Cells

A study demonstrated that treatment with this compound significantly reduced apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent that could enhance cancer cell survival under specific conditions . -

T Cell Proliferation Inhibition

Research indicated that this compound could effectively inhibit T cell proliferation, suggesting its utility in immunological applications where modulation of immune responses is required. -

Plant Cell Studies

In plant biology, this compound was used to label active caspase-like proteins during programmed cell death, providing insights into the conservation of apoptotic mechanisms across species .

Wirkmechanismus

Target of Action

Biotin-VAD-FMK is primarily a pan-caspase inhibitor . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Mode of Action

This compound acts as an irreversible inhibitor of caspases . It covalently binds to the active cavity of a wide spectrum of active caspases . This binding inhibits the activity of caspases, thereby preventing the execution of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptotic pathway . By inhibiting caspases, this compound prevents the cascade of proteolytic activity that leads to apoptosis, or programmed cell death .

Pharmacokinetics

This compound is cell-permeable , which allows it to enter cells and interact with intracellular caspases . It is supplied in DMSO , which can facilitate its entry into cells.

Result of Action

The inhibition of caspases by this compound results in the suppression of apoptosis . This can lead to the survival of cells that would otherwise undergo programmed cell death. In addition, this compound has been found to inhibit TNFα-mediated apoptosis in vitro and is immunosuppressive, inhibiting T cell proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and storage conditions . It is recommended to store this compound at -20°C under desiccating conditions . Before use, it should be allowed to equilibrate to room temperature for at least 1 hour .

Biochemische Analyse

Biochemical Properties

Biotin-VAD-FMK is an irreversible inhibitor of caspases . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions. For instance, it inhibits TNFα-mediated apoptosis in vitro .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting T cell proliferation . This product also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits caspase-3-like activity in a dose-dependent manner in hepatocytes stimulated with TNF-α and ActD .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that this product has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, there may be toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Die industrielle Produktion von Biotin-Valin-Alanin-Aspartat-Fluormethylketon erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung, um eine hohe Reinheit (>95%) des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Biotin-Valin-Alanin-Aspartat-Fluormethylketon unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Kovalente Bindung: Es bindet kovalent an das aktive Zentrum von Caspasen und hemmt deren Aktivität.

Hydrolyse: Die Esterbindungen im Peptid können unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Kovalente Bindung: Diese Reaktion findet unter physiologischen Bedingungen (pH 7,4, 37 °C) in Gegenwart aktiver Caspasen statt.

Hydrolyse: Saure (HCl) oder basische (NaOH) Bedingungen können die Esterbindungen im Peptid hydrolysieren.

Wichtigste gebildete Produkte

Kovalente Bindung: Das Hauptprodukt ist der Caspase-Biotin-Valin-Alanin-Aspartat-Fluormethylketon-Komplex.

Hydrolyse: Die Hauptprodukte sind die einzelnen Aminosäuren und Biotin.

Vergleich Mit ähnlichen Verbindungen

Biotin-Valin-Alanin-Aspartat-Fluormethylketon ist aufgrund seiner Biotin-Markierung und der irreversiblen Bindung an Caspasen einzigartig. Ähnliche Verbindungen umfassen:

Z-Valin-Alanin-Aspartat-Fluormethylketon: Fehlt die Biotin-Markierung, wodurch es weniger geeignet für Detektionsassays ist.

Biotin-Valin-Aspartat-Fluormethylketon: Ähnlich, aber es fehlt der Alaninrest, was seine Bindungsaffinität und Spezifität beeinflussen kann

Biologische Aktivität

Biotin-VAD-FMK is a biotinylated derivative of the caspase inhibitor VAD-fmk (Val-Ala-Asp-fluoromethyl ketone), which is widely used in biological research to study apoptosis and cell death mechanisms. This compound selectively binds to active caspases, allowing researchers to investigate the role of these enzymes in various cellular processes, particularly in programmed cell death (PCD).

This compound acts primarily as a caspase inhibitor , targeting active caspases involved in the apoptotic pathway. Upon entering cells, it covalently binds to the active site of caspases, preventing their enzymatic activity. This inhibition can be visualized using streptavidin-conjugated detection methods due to the biotin tag, allowing for the identification of caspase activity in treated cells.

Binding Characteristics

Research has demonstrated that this compound can effectively penetrate cell membranes and label active caspases in various cell types. For instance, studies have shown that it binds specifically to proteins in tobacco cells undergoing PCD, correlating with the percentage of cell death observed during experiments involving stressors like staurosporine and cycloheximide .

Case Studies

- Leishmania spp. : In studies involving the unicellular pathogen Leishmania, this compound was used to assess the binding dynamics of caspases under heat shock conditions. The results indicated that over 92% of heat-shocked parasites bound this compound, highlighting its utility in studying stress-induced apoptosis in pathogens .

- Human T Cells : In experiments with human T cells, this compound was employed to explore its effects on caspase activation during cell death processes. The compound successfully precipitated active caspases from T cells, providing insights into how cellular FLIP proteins influence caspase activity and apoptosis .

- Caspase-8 Activation : Research has shown that this compound can label active caspase-8 in vivo, indicating its role as an executioner caspase independent of death receptor signaling pathways. This finding is significant for understanding alternative apoptotic pathways that do not rely on traditional receptor-mediated activation .

Efficacy and Specificity

This compound has been shown to exhibit high specificity for active caspases across different species and cell types. Its efficacy can be quantified through various assays, including flow cytometry and fluorescence microscopy, which measure the extent of binding to target proteins under different experimental conditions.

Comparative Binding Studies

A comparative analysis of this compound binding across different treatment conditions reveals significant differences in binding patterns correlating with cellular stress levels:

| Treatment Condition | Percentage Binding | Observations |

|---|---|---|

| Untreated | Low (8%) | Minimal binding detected |

| Staurosporine + Cycloheximide | High (40%) | Increased binding correlating with cell death |

| Heat Shock (Leishmania) | >92% | Rapid accumulation post-treatment |

This table illustrates how varying cellular environments affect the binding efficacy of this compound.

Eigenschaften

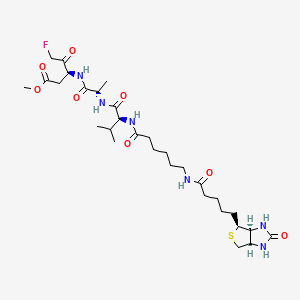

IUPAC Name |

methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQLQMKJGYKHCT-VRKQFSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49FN6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.